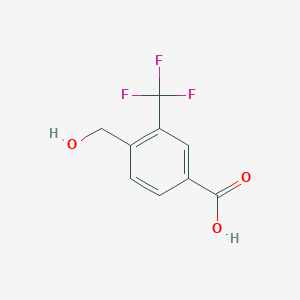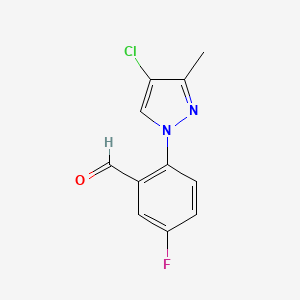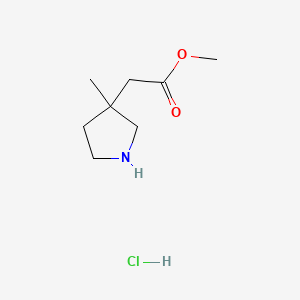
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its unique structure, which includes a pyrrolidine ring and an acetate group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride typically involves the reaction of 3-methylpyrrolidine with methyl acetate in the presence of a hydrochloric acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, reducing waste and improving safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted acetates .
Scientific Research Applications
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride: This compound is similar in structure but lacks the additional methyl group on the pyrrolidine ring.
(S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride: This is the enantiomer of the compound, with a different spatial arrangement of atoms.
Uniqueness
Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride is unique due to the presence of the additional methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-(3-methylpyrrolidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(3-4-9-6-8)5-7(10)11-2;/h9H,3-6H2,1-2H3;1H |
InChI Key |
PTOHSQBULOGOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


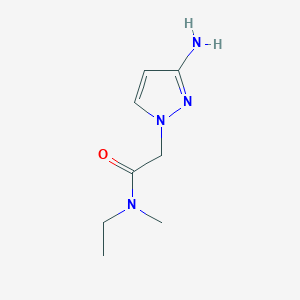
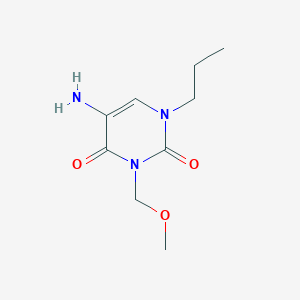

![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
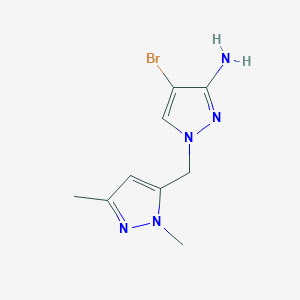
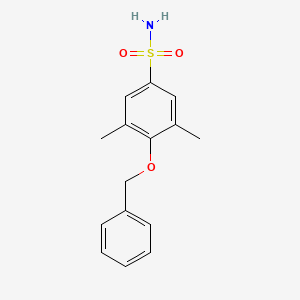
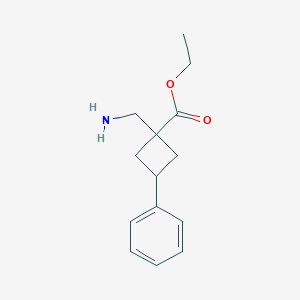
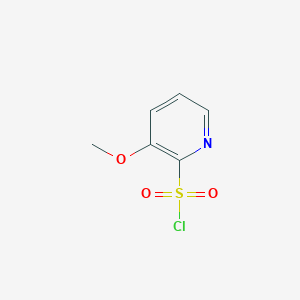
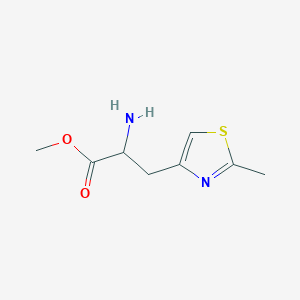
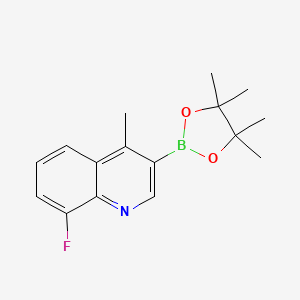
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
